molecular formula C13H18O4 B583879 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol CAS No. 79494-95-4

6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Cat. No. B583879
Key on ui cas rn: 79494-95-4
M. Wt: 238.283
InChI Key: KODWKCTWEHBMQH-UHFFFAOYSA-N
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Patent
US04279902

Procedure details

108 g of benzyl alcohol (1.0 mole) is stirred under a nitrogen atmosphere at room temperature and 0.4 g of sodium is added to the mixture and stirring continued for 2-1/2 hours. Then 13.1 g of 2,2'-(oxybismethylene)bisoxirane (0.1 mole) is added and the mixture then heated to reflux for 18 hours. The mixture is then cooled to room temperature and with stirring is poured into 350 ml of water. The aqueous mixture is extracted with 2×200 ml portions of chloroform, the CHCl3 extracts are combined and dried over anhydrous sodium sulfate. The CHCl3 is removed in vacuo and the resulting yellow oil then vacuum distilled through a 10 cm vigreux column. The fraction distilling at 150°-154° @0.4 mm is collected yielding 4.8 g (20%) of the above compound.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na].[O:10]([CH2:15][CH:16]1[CH2:18][O:17]1)[CH2:11][CH:12]1[CH2:14][O:13]1>O>[C:2]1([CH2:1][O:8][CH2:18][CH:16]2[O:17][CH:12]([CH2:14][OH:13])[CH2:11][O:10][CH2:15]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:8|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
13.1 g
Type
reactant
Smiles
O(CC1OC1)CC1OC1
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued for 2-1/2 hours
TEMPERATURE
Type
TEMPERATURE
Details
the mixture then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with 2×200 ml portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The CHCl3 is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resulting yellow oil then vacuum distilled through a 10 cm vigreux column
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 150°-154° @0.4 mm
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COCC1COCC(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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